molecular formula C12H17N3O2 B8685032 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

Cat. No.: B8685032
M. Wt: 235.28 g/mol
InChI Key: PFCNCXUFRWZONM-UHFFFAOYSA-N
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Description

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is a compound that features a piperazine ring attached to a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with a pyridine carboxylic acid derivative. One common method involves the use of an acyl chloride intermediate, which reacts with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring can enhance the compound’s binding affinity to its target, while the pyridine carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is unique due to its specific combination of a piperazine ring and a pyridine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(13-10)12(16)17/h2-4H,5-9H2,1H3,(H,16,17)

InChI Key

PFCNCXUFRWZONM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid [Chemstep Product List] (0.25 g) in dichloromethane (6.8 ml) was added 1-methylpiperazine (0.481 ml) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 min when sodium triacetoxyborohydride (0.459 g) was added and the mixture stirred overnight. The crude reaction mixture was diluted with dichloromethane (60 ml) and methanol was added until a clear solution was observed. The mixture was loaded onto an aminopropyl-SPE cartridge (5 g) pre-eluted with dichloromethane. The cartridge was eluted with dichloromethane and methanol and fractions containing product were combined and blown to dryness under a stream of nitrogen. The crude product was taken up in dichloromethane (2×25 ml) and washed with 2M sodium hydroxide solution (25 ml). The aqueous layer was acidified to pH7 using 5N hydrochloric acid and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g) and eluted with water (one volume) and methanol. Fractions containing product were combined and dried to give the title compound (0.171 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.459 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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